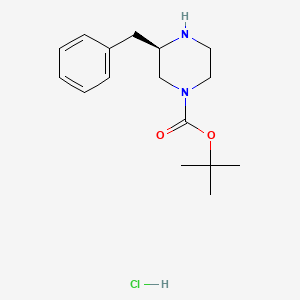

tert-Butyl(R)-3-benzylpiperazine-1-carboxylatehydrochloride

Description

tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative featuring a benzyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protective group. The hydrochloride salt enhances solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or antimicrobial pathways. Its stereochemistry (R-configuration) and substituent arrangement influence its physicochemical properties and reactivity .

Properties

IUPAC Name |

tert-butyl (3R)-3-benzylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWGBJKYDPPOKZ-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of (R)-3-Aminopiperazine

Procedure :

-

Dissolve (R)-3-aminopiperazine (1.0 eq) in anhydrous THF under nitrogen.

-

Add Boc anhydride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C.

-

Warm to 25°C and stir for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 7:3).

Key Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Temperature | 0°C → 25°C | Prevents exothermic side reactions |

| Boc Anhydride Equiv | 1.2 | Ensures complete N-1 protection |

Outcome :

Reductive Amination

Procedure :

-

React Boc-protected (R)-3-aminopiperazine (1.0 eq) with benzaldehyde (1.5 eq) in methanol.

-

Add sodium cyanoborohydride (1.2 eq) and stir at 25°C for 24 hours.

-

Acidify with HCl (1M), extract with dichloromethane, and concentrate.

Key Data :

| Parameter | Optimal Value | Impact on Enantiomeric Excess (ee) |

|---|---|---|

| Reducing Agent | NaBHCN | Selective for imine reduction |

| Solvent | MeOH | Stabilizes protonated intermediates |

| Reaction Time | 24 hours | Ensures complete conversion |

Outcome :

Alkylation with Benzyl Bromide

Procedure :

-

Suspend Boc-protected (R)-3-aminopiperazine (1.0 eq) in DMF.

-

Add benzyl bromide (1.1 eq) and KCO (2.0 eq).

Key Data :

| Parameter | Optimal Value | Impact on Regioselectivity |

|---|---|---|

| Base | KCO | Minimizes O-alkylation |

| Solvent | DMF | Enhances nucleophilicity of amine |

Outcome :

-

Yield: 70–75%

-

Purity: 95% (HPLC)

Hydrochloride Salt Formation

Procedure :

-

Dissolve tert-butyl(R)-3-benzylpiperazine-1-carboxylate (1.0 eq) in anhydrous ethyl acetate.

-

Bubble HCl gas until pH < 2.

Key Data :

| Parameter | Optimal Value | Impact on Crystallinity |

|---|---|---|

| Solvent | Ethyl acetate | Facilitates salt precipitation |

| Temperature | 0°C | Enhances yield |

Outcome :

-

Yield: 90–95%

-

Melting Point: 210–212°C (decomposes)

Reaction Optimization and Troubleshooting

Solvent Selection for Boc Protection

Comparative data from analogous syntheses:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 92 | 98 |

| DCM | 8.9 | 88 | 97 |

| Acetone | 20.7 | 75 | 90 |

| Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|

| 25 | 78 | 99 |

| 40 | 82 | 97 |

| 60 | 85 | 92 |

Characterization and Quality Control

Spectroscopic Analysis

Chiral HPLC Validation

| Column | Mobile Phase | Retention Time (min) | ee (%) |

|---|---|---|---|

| Chiralpak AD | Hexane/EtOH (80:20) | 12.3 | 99.5 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-benzylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Overview

tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride is a piperazine derivative notable for its structural features, including a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various scientific fields due to its enhanced solubility and biological activity, making it valuable in medicinal chemistry, pharmacology, and organic synthesis.

Chemistry

In synthetic chemistry, tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the modification and development of novel compounds with potential therapeutic applications. The compound's synthesis typically involves several steps, including the formation of the piperazine ring and the introduction of the benzyl group through nucleophilic substitution reactions.

Synthetic Route Overview:

- Formation of Piperazine Ring: Cyclization of appropriate diamines or reduction of piperazine derivatives.

- Benzyl Group Introduction: Nucleophilic substitution with benzyl halides.

- Protection with Boc Group: Addition using di-tert-butyl dicarbonate.

- Hydrochloride Salt Formation: Treatment with hydrochloric acid.

Biology

In biological research, this compound is utilized to explore the pharmacokinetics and pharmacodynamics of piperazine derivatives. It acts as a model compound for studying interactions with neurotransmitter systems, particularly focusing on its effects on serotonin and dopamine receptors.

Biological Activity Highlights:

- Serotonergic Activity: Potentially increases serotonin levels, influencing mood and behavior.

- Dopaminergic Activity: May affect dopamine transporters, suggesting stimulant properties.

Medicine

The compound is investigated for its therapeutic potential in treating neurological disorders. Its ability to interact with various biological targets makes it a candidate for developing drugs aimed at conditions such as anxiety and depression.

Potential Therapeutic Uses:

- Central nervous system stimulants

- Treatments for mood disorders

- Investigational drugs for neurodegenerative diseases

Industry

In the pharmaceutical industry, tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride is employed in the production of active pharmaceutical ingredients (APIs). Its role as an intermediate facilitates the development of new drugs, particularly those targeting neurological pathways.

Case Studies and Research Findings

Research studies have demonstrated that piperazine derivatives can exhibit significant biological activity. For instance:

- PARP Inhibitors : Compounds structurally related to tert-butyl(R)-3-benzylpiperazine have been developed as PARP inhibitors, showing promise in cancer treatment by targeting DNA repair mechanisms .

- Neurotropic Inhibitors : Investigations into neurotropic compounds reveal that similar piperazine derivatives can inhibit viral infections in neuronal cells .

Safety Profile

While exploring therapeutic applications, it is essential to assess the safety profile of tert-butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride. Common side effects associated with similar compounds include:

- Psychiatric Effects : Anxiety, agitation, hallucinations at high doses.

- Physiological Effects : Tachycardia, hypertension, gastrointestinal disturbances.

Rigorous clinical trials are necessary to evaluate these potential side effects comprehensively.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-benzylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group ensures the stability of the compound during reactions, while the benzyl group enhances its binding affinity to target sites. The hydrochloride salt form facilitates its solubility and bioavailability.

Comparison with Similar Compounds

Stereoisomers: (S)-3-Benzylpiperazine Derivatives

Positional Isomers: 2- and 4-Substituted Piperazines

- (R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride ():

- Structure : Propyl group at the 2-position instead of 3-benzyl.

- Properties :

- Higher hydrophobicity (Log P ~2.8) due to the linear alkyl chain.

Reduced steric hindrance compared to the benzyl group, facilitating nucleophilic substitutions .

tert-Butyl 4-methylpiperazine-1-carboxylate ():

- Structure : Methyl substituent at the 4-position.

- Properties :

- Lower molecular weight (230.3 g/mol vs. ~340 g/mol for the target compound).

- Enhanced solubility in polar solvents (Log S = -2.1) due to reduced aromaticity .

Functional Group Variants: Esters and Ketones

- (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride ():

- Structure : Dual Boc and methyl ester groups.

- Properties :

- Molecular weight: 280.75 g/mol.

Increased electrophilicity at the ester carbonyl, enabling acyl transfer reactions .

tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate ():

- Structure : Keto group at the 3-position.

- Properties :

- Reactivity: Susceptible to nucleophilic attacks at the carbonyl, unlike the stable benzyl group.

- Applications: Precursor for heterocyclic expansions (e.g., pyrazines) .

Alkyl-Substituted Analogues

- (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride ():

- Structure : Ethyl substituent instead of benzyl.

- Properties :

- Lower steric bulk improves crystallinity (melting point ~145°C).

Reduced aromatic interactions in receptor binding, limiting use in CNS-targeting drugs .

(R)-tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride ():

- Structure : Methyl group at the 2-position.

- Properties :

- Compact structure enhances membrane permeability (Log P = 1.2).

- CAS 1000853-53-1; used in antiviral prodrug design .

Biological Activity

tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other piperazine derivatives, which have been studied for various pharmacological effects, including their interactions with neurotransmitter systems. This article explores the biological activity of tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride, focusing on its pharmacodynamics, therapeutic potential, and safety profile.

Chemical Structure and Properties

The chemical formula for tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride is with a molecular weight of 286.81 g/mol. Its structure consists of a piperazine ring substituted with a tert-butyl and a benzyl group, which may influence its interaction with biological targets.

Pharmacodynamics

Piperazine derivatives, including tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride, are known to interact with various neurotransmitter receptors. Research indicates that these compounds can exhibit mixed mechanisms of action:

- Serotonergic Activity : Similar to benzylpiperazine (BZP), this compound may act on serotonin receptors, potentially increasing serotonin levels in the synaptic cleft and influencing mood and behavior .

- Dopaminergic Activity : The compound may also affect dopamine transporters, which could relate to its potential stimulant effects similar to amphetamines .

Biological Activity and Therapeutic Potential

Several studies have investigated the biological activities of piperazine derivatives:

Case Studies and Research Findings

A review of literature reveals several relevant findings regarding related compounds:

Safety Profile

The safety profile of piperazine derivatives can vary significantly based on their structure and mechanism of action. Common side effects associated with benzylpiperazine include:

- Psychiatric Effects : Anxiety, agitation, and hallucinations at high doses.

- Physiological Effects : Tachycardia, hypertension, and gastrointestinal disturbances .

Given these potential side effects, it is crucial to evaluate the safety of tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride through rigorous clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride, and how can purity be assessed post-synthesis?

- Methodology : The compound is typically synthesized via Boc-protection of the piperazine core, followed by benzylation at the 3-position. Key steps include coupling reactions using aldehydes (e.g., benzyl derivatives) and purification via silica gel chromatography with hexanes/ethyl acetate mixtures. For example, tert-butyl piperazine carboxylates are often prepared under anhydrous conditions using triethylamine as a base .

- Purity Assessment : Post-synthesis purity is evaluated using HPLC (>95% purity threshold), ¹H/¹³C NMR for structural verification, and mass spectrometry (HRMS) for molecular weight confirmation. Residual solvents are quantified via GC-MS .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemical integrity of this compound?

- Stereochemical Analysis : Polarimetry and chiral HPLC are used to determine enantiomeric excess. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration confirmation. For example, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve stereochemical ambiguities, as demonstrated in analogous piperazine derivatives .

- Spectroscopic Tools : ¹H NMR coupling constants and NOESY experiments can infer spatial arrangements of substituents .

Q. What are the recommended storage conditions and handling precautions for this hydrochloride salt to ensure stability?

- Storage : Store in airtight, light-protected containers under inert gas (argon/nitrogen) at 2–8°C. Hydrochloride salts are hygroscopic; desiccants (e.g., silica gel) should be included .

- Handling : Use glove boxes or fume hoods for weighing. Avoid prolonged exposure to moisture or acidic vapors, which may degrade the Boc-protecting group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when employing different catalytic systems for synthesizing this compound?

- Case Study : Yields vary significantly with catalysts (e.g., Pd/C vs. enzyme-mediated systems). For example, Pd-catalyzed benzylation may achieve 62–75% yields , while enzymatic methods require optimization of pH and temperature.

- Troubleshooting :

- Compare reaction kinetics (e.g., via in-situ IR monitoring).

- Analyze byproduct profiles using LC-MS to identify competing pathways (e.g., over-reduction or dehalogenation) .

Q. What strategies are effective in optimizing enantiomeric excess during the benzylation step of piperazine derivatives?

- Chiral Induction : Use (R)- or (S)-specific ligands (e.g., BINAP) in asymmetric catalysis. For example, tert-butyl piperazine derivatives synthesized with chiral palladium complexes achieve >90% ee .

- Reaction Optimization :

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Temperature | -20°C to 0°C | Reduces racemization |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

| Solvent | Tetrahydrofuran (THF) | Enhances ligand coordination |

Q. How should researchers approach the analysis of unexpected byproducts formed during the deprotection of the tert-butyl carbamate group?

- Deprotection Byproducts : Common issues include incomplete Boc removal or tert-butyl carbamate hydrolysis. Use TFA/DCM (1:4 v/v) for controlled deprotection .

- Analytical Workflow :

LC-MS : Identify molecular weights of byproducts.

²D NMR : Resolve overlapping signals (e.g., HSQC for carbon-proton correlations).

Kinetic Studies : Monitor reaction progress to isolate intermediates .

Q. What computational modeling approaches are suitable for predicting the reactivity of tert-butyl-protected piperazine derivatives in nucleophilic environments?

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., SN2 at the piperazine nitrogen). Software like Gaussian or ORCA can predict activation energies and regioselectivity .

- MD Simulations : Study solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. For example, DMSO stabilizes charged intermediates, altering reaction rates .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.